methyl 2-(3,7,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur inyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(3,7,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur inyl)acetate is a useful research compound. Its molecular formula is C13H16N6O4 and its molecular weight is 320.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Acyclic Nucleoside and Nucleotide Analogs
The compound is part of a broader category of chemicals used in the synthesis of acyclic nucleoside and nucleotide analogs. These analogs are crucial for studying biological processes and developing therapeutic agents. For instance, Janeba et al. (2000) explored the synthesis of derivatives of 6-amino-7H-purin-8(9H)-one, which is relevant to the chemical family of the specified compound. Their work contributes to understanding how diverse alkylation agents can modify purine derivatives for potential applications in medicinal chemistry and drug development (Janeba, Holý, & Masojídková, 2000).
Crystal Structure Analysis
Khan et al. (2006) provided insights into the crystal structure of a similar compound, methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate. Though not directly related, the methodology and findings from crystal structure analyses like these are foundational for understanding the physical and chemical properties of complex organic compounds, including those within the same family as "methyl 2-(3,7,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate" (Khan, Rama, Qadeer, Noor, & Kempe, 2006).
Biological Activity of Aza-uracil Derivatives
The exploration of aza-uracil derivatives by El‐Barbary et al. (2011) provides a context for understanding the biological activity of related triazine compounds. These studies are pivotal for drug discovery, offering insights into how triazine derivatives interact with biological systems and their potential as therapeutic agents (El‐Barbary, Hafiz, & Abdel-wahed, 2011).
Synthesis of Pyridine and Triazine Derivatives
Research on the synthesis of pyridine and triazine derivatives, as conducted by Hussein, Abu-shanab, and Ishak (2000), is relevant for developing a variety of compounds with potential applications in chemical synthesis, pharmaceuticals, and materials science. Such studies help in identifying new pathways for creating compounds with specific desired properties (Hussein, Abu-shanab, & Ishak, 2000).
Properties
IUPAC Name |
methyl 2-(3,7,9-trimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O4/c1-7-5-18-9-10(16(2)13(22)17(3)11(9)21)14-12(18)19(15-7)6-8(20)23-4/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGBFVWFLCNEOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.